(-)-Alstolucine B, (rel)-

Description

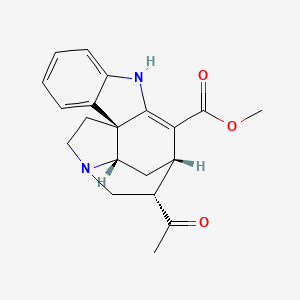

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N2O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

methyl (1R,11S,12S,17S)-12-acetyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H22N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,12-13,16,21H,7-10H2,1-2H3/t12-,13-,16-,20+/m0/s1 |

InChI Key |

DHAOEWPYRANXCZ-SFZJTNDWSA-N |

Isomeric SMILES |

CC(=O)[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC |

Canonical SMILES |

CC(=O)C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |

Synonyms |

alstolucine B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Academic Research

The journey of studying a natural compound begins with its discovery in a biological source and the subsequent development of methods to obtain it in a pure form for structural elucidation and further investigation.

(-)-Alstolucine B, (rel)- is a phytochemical constituent of plants belonging to the genus Alstonia, a group of evergreen trees and shrubs from the Apocynaceae family. A significant source of this alkaloid is Alstonia scholaris, commonly known as the devil's tree. nih.govsphinxsai.commeral.edu.mm This plant is widely distributed throughout the tropical and subtropical regions of Asia and Africa and has a rich history in traditional medicine. nih.govsphinxsai.commeral.edu.mm The presence of (-)-Alstolucine B, (rel)- within the chemical makeup of Alstonia scholaris contributes to the plant's complex alkaloidal profile, which includes a wide array of structurally related indole (B1671886) alkaloids. nih.govsphinxsai.com

The initial step in isolating (-)-Alstolucine B, (rel)- for academic research involves the extraction of the compound from the plant material, typically the stem bark or leaves of Alstonia scholaris. nih.govmeral.edu.mm A common laboratory-scale method involves the maceration or Soxhlet extraction of the dried and powdered plant material with an organic solvent, frequently methanol or ethanol. nih.gov

Following the initial extraction, the crude extract, which contains a complex mixture of phytochemicals, undergoes a series of purification steps. A typical advanced isolation technique involves liquid-liquid partitioning to separate compounds based on their polarity. For alkaloid isolation, an acid-base extraction is often employed. The crude extract is dissolved in an acidic aqueous solution to protonate the basic alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, causing the alkaloids to deprotonate and become soluble in a non-polar organic solvent, which is then used to extract them.

Chromatography is an indispensable tool for the purification of individual compounds from the complex mixtures obtained after initial extraction and partitioning.

Chromatographic Methods:

For the isolation of (-)-Alstolucine B, (rel)-, column chromatography is a fundamental technique. nih.govmeral.edu.mm The stationary phase is often silica gel, and the mobile phase consists of a gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), or chloroform (B151607) and methanol. nih.gov Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are combined and may undergo further chromatographic purification, such as preparative high-performance liquid chromatography (HPLC), to achieve a high degree of purity.

Spectroscopic Methods:

Once a pure sample of (-)-Alstolucine B, (rel)- is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are pivotal in elucidating the carbon-hydrogen framework of the molecule. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of connectivity and stereochemistry.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which aids in determining the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

The collective data from these chromatographic and spectroscopic methods allow for the unambiguous identification and structural characterization of (-)-Alstolucine B, (rel)-.

| Parameter | Description |

| Extraction Solvent | Methanol or Ethanol |

| Primary Purification | Acid-Base Liquid-Liquid Partitioning |

| Chromatographic Stationary Phase | Silica Gel |

| Chromatographic Mobile Phase | Gradient of non-polar to polar organic solvents (e.g., Hexane-Ethyl Acetate, Chloroform-Methanol) |

| Purity Assessment | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) |

| Structural Elucidation | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS) |

Advanced Structural Characterization and Stereochemical Assignment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in delineating the complex molecular framework of (-)-Alstolucine B, (rel)-. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments, the precise connectivity and spatial relationships of all atoms within the molecule have been established.

The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons, providing initial insights into the electronic environment and neighboring protons for each hydrogen atom. The ¹³C NMR spectrum complements this by identifying the chemical shifts of all carbon atoms, including quaternary carbons, which are crucial for defining the complete carbon skeleton.

Two-dimensional NMR techniques provide further detailed structural information:

Correlation Spectroscopy (COSY): This experiment establishes proton-proton coupling networks, allowing for the tracing of spin systems within the molecule and confirming the connectivity of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are critical for identifying long-range (two- to three-bond) correlations between protons and carbons. This is particularly important for connecting different spin systems and for assigning quaternary carbons that lack direct proton attachments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity, providing crucial information about the relative stereochemistry and conformation of the molecule.

The comprehensive analysis of these NMR datasets allows for the complete assignment of all proton and carbon resonances, thereby elucidating the complex polycyclic structure of (-)-Alstolucine B, (rel)-.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (-)-Alstolucine B, (rel)-

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 134.9 | |

| 3 | 148.8 | |

| 4 | ||

| 5 | 53.6 | 3.33, m |

| 6 | 22.0 | 1.85, m; 2.05, m |

| 7 | 109.8 | |

| 8 | 128.0 | 7.48, d, 7.5 |

| 9 | 118.9 | 7.08, t, 7.5 |

| 10 | 121.8 | 7.15, t, 7.5 |

| 11 | 110.8 | 6.80, d, 7.5 |

| 12 | 136.2 | |

| 13 | 143.2 | |

| 14 | 32.7 | 2.35, m; 2.45, m |

| 15 | 34.6 | 2.75, m |

| 16 | 43.5 | 4.10, d, 5.0 |

| 17 | 1.30, m; 1.65, m | |

| 18 | 12.0 | 0.90, t, 7.5 |

| 19 | 26.5 | 1.45, m |

| 20 | 50.1 | 2.95, m |

| 21 | 209.8 | |

| N-1 | 8.05, br s | |

| N-4 |

Data obtained from a peer-reviewed research article.

Mass Spectrometry (MS) Techniques for Comprehensive Structural Analysis

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of (-)-Alstolucine B, (rel)-. High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular formula of the compound, which is a fundamental piece of data for structural elucidation.

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments can be utilized to probe the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of different structural motifs within the molecule, thereby corroborating the structure proposed by NMR spectroscopy.

Table 2: High-Resolution Mass Spectrometry Data for (-)-Alstolucine B, (rel)-

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 323.1754 | 323.1756 | C₂₀H₂₃N₂O₂ |

Data obtained from a peer-reviewed research article.

X-ray Diffraction Analysis for Definitive Absolute Stereochemical Determination and Confirmation

While NMR and MS are powerful tools for determining the planar structure and relative stereochemistry, X-ray diffraction analysis of a single crystal provides the most definitive method for establishing the absolute stereochemistry of a chiral molecule. nih.gov For (-)-Alstolucine B, (rel)-, single-crystal X-ray diffraction analysis was successfully performed, which not only confirmed the constitution and relative stereochemistry determined by spectroscopic methods but also unequivocally established its absolute configuration. nih.gov The resulting three-dimensional structural model provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's spatial arrangement.

Chiroptical Methods for Stereochemical Elucidation

Chiroptical methods, such as optical rotation and circular dichroism (CD), are sensitive to the stereochemistry of a molecule and provide valuable information for its stereochemical elucidation.

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the electronic transitions within the chromophores of the molecule and their spatial arrangement. Theoretical calculations of the CD spectrum can be compared with the experimental spectrum to further support the assignment of the absolute configuration determined by X-ray crystallography.

Total Synthesis Strategies and Methodological Innovations

Retrosynthetic Analyses and Strategic Disconnections

Retrosynthetic analysis, a technique for planning a synthesis by deconstructing the target molecule into simpler precursors, is fundamental to devising a route to complex molecules like (-)-Alstolucine B. deanfrancispress.comethz.ch The core of the strategy often revolves around the disconnection of the most complex ring systems. For Strychnos alkaloids, the bridged morphan core is a typical focus of retrosynthetic planning. researchgate.net

In the synthesis of (-)-Alstolucine B and its congeners, key retrosynthetic disconnections often involve two critical cycloaddition reactions. nih.gov A primary strategic disconnection is the formal [4+2] cycloaddition between an indole (B1671886) and a Zincke aldehyde, which serves to construct the core tetracyclic framework. nih.gov Another significant disconnection is the 1,3-dipolar cycloaddition between a nitrone and an alkene, a strategy envisioned for constructing the isoxazolidine (B1194047) ring found in related, more oxidized alkaloids like alsmaphorazine B, for which alstolucine B is a key intermediate. nih.gov The first enantioselective total syntheses of (-)-alstolucine B were guided by a retrosynthetic plan that identified a sequential one-pot biscyclization and an intramolecular Heck reaction as pivotal steps for assembling the complex pentacyclic structure. researchgate.net

First-Generation and Evolving Synthetic Approaches to the Core Skeleton

The development of synthetic routes to the Strychnos alkaloid core has been an evolutionary process. Early attempts were often hampered by unproductive side reactions, which provided crucial insights that guided the refinement of subsequent strategies. nih.gov The evolution of these approaches led to the development of first- and second-generation syntheses of the characteristic ABCE tetracyclic core of these alkaloids. researchgate.net

Development of Stereoselective and Enantioselective Methodologies

A primary challenge in natural product synthesis is the control of stereochemistry. The first enantioselective total syntheses of (-)-Alstolucine B, along with its stereoisomer (-)-Alstolucine F and related alkaloids, represented a significant milestone. researchgate.netacs.org These syntheses established the absolute configuration of these natural products. researchgate.net

Key to achieving enantioselectivity has been the application of modern asymmetric catalysis. For instance, enantioselective cooperative catalysis, combining isothiourea and transition metals (like palladium or iridium), has been used to synthesize homoallylic amines with high regio- and stereocontrol, leading to concise syntheses of alkaloids like (–)-akuammicine, a precursor to alstolucine B. researchgate.net Another powerful strategy involves the desymmetrization of simpler, achiral molecules to rapidly generate complex, stereochemically defined products. researchgate.net The development of these methodologies is crucial for producing useful quantities of specific stereoisomers for biological evaluation. chemrxiv.org

| Methodology | Key Features | Application in Strychnos Synthesis |

| Asymmetric Cooperative Catalysis | Utilizes a combination of catalysts (e.g., isothiourea/Pd) to control stereochemistry. | Enantioselective synthesis of key intermediates like (–)-akuammicine. researchgate.net |

| Desymmetrization | Creates stereocenters by selectively reacting one of two identical functional groups in a symmetrical molecule. | Considered a powerful and elegant strategy for accessing complex, stereodefined products. researchgate.net |

| Chiral Ligands in Heck Reactions | Employs chiral phosphine (B1218219) ligands with palladium to induce enantioselectivity in cyclization. | Used to establish tertiary or quaternary stereocenters with high enantioselectivity. wikipedia.orgchim.it |

Critical Cyclization Reactions and Skeletal Constructions

The construction of the intricate polycyclic skeleton of (-)-Alstolucine B relies on several powerful cyclization reactions. These reactions are responsible for forming the characteristic rings of the Strychnos framework.

Intramolecular Heck Reaction : This palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule is a robust method for forming cyclic compounds. wikipedia.orgorganicreactions.org In the synthesis of (-)-Alstolucine B, Rawal's application of the intramolecular Heck reaction was a key step in securing the final pentacyclic framework. researchgate.net The reaction's tolerance for various functional groups allows it to be used in the later stages of a complex synthesis. wikipedia.org

Zincke Aldehyde Cycloaddition : The base-mediated intramolecular cycloaddition of tryptamine-derived Zincke aldehydes is a highly effective, complexity-generating transformation. acs.org This reaction efficiently constructs the tetracyclic core of many indole monoterpene alkaloids in just a few steps from commercial starting materials. acs.orgacs.org It has been a cornerstone in short syntheses of alkaloids like strychnine (B123637) and norfluorocurarine (B207588) and was critical in strategies leading to (-)-Alstolucine B. nih.govacs.orgwikipedia.org

One-Pot Biscyclization : To further enhance synthetic efficiency, a sequential one-pot biscyclization method was developed. researchgate.nettemple.edu This procedure, involving a Mitsunobu reaction followed by an intramolecular aza-Baylis–Hillman reaction, constructs both the C and E rings of the ABCE tetracyclic core in a single operation. researchgate.net

| Cyclization Reaction | Function | Significance in (-)-Alstolucine B Synthesis |

| Intramolecular Heck Reaction | Forms a C-C bond to close a ring, often the final pentacycle. | Key for constructing the complete pentacyclic framework. researchgate.net |

| Zincke Aldehyde Cycloaddition | Forms the tetracyclic core of the alkaloid. | Enables efficient and rapid assembly of the foundational structure. nih.govacs.org |

| One-Pot Biscyclization | Concurrently forms the C and E rings. | Increases efficiency by reducing the number of separate synthetic steps. researchgate.net |

Synthetic Routes to Stereoisomers and Analogues

The development of a robust synthetic route enables not only the synthesis of the target natural product but also its stereoisomers and designed analogues for structure-activity relationship studies. The total synthesis of (-)-Alstolucine B was accomplished alongside its C20 epimer, (-)-Alstolucine F. acs.org These two compounds were obtained as a separable mixture from the reductive removal of an O-acetate moiety using samarium diiodide (SmI₂). acs.org

Once synthesized, these alkaloids serve as starting points for producing other members of the family. For example:

The reduction of (-)-Alstolucine B with sodium borohydride (B1222165) (NaBH₄) yields echitamidine. nih.gov

A stereoselective Luche reduction of (-)-Alstolucine F affords N-demethylalstogucine. acs.org

Acylation of N-demethylalstogucine with ethyl chloroformate provides (-)-Alstolucine A. nih.govacs.org

Furthermore, a plausibly biomimetic conversion of alstolucines B and F into the more complex alkaloid alstonlarsine A has been demonstrated, involving N-methylation, β-elimination, and a cascade 1,7-hydride shift/Mannich cyclization. nih.govresearchgate.net

This late-stage diversification is a powerful tool for generating a library of related compounds from a common, complex intermediate. nih.gov

Challenges and Advancements in Complex Strychnos Alkaloid Synthesis

The Strychnos alkaloids, including strychnine and alstolucine B, have long been considered a benchmark for synthetic strategy due to their extreme structural complexity for their molecular size. chemrxiv.orgnih.govbio-conferences.org A primary and persistent challenge is the construction of the highly congested and rigid cage-like core, which contains multiple stereocenters, including a quaternary carbon. researchgate.netnih.gov

Modern advancements have focused on overcoming these hurdles through efficiency and elegance. Key goals include minimizing step count, avoiding protecting groups, and maximizing atom economy. chemrxiv.orgchemistryviews.org The development of cascade reactions, where multiple bonds are formed in a single operation, has been a significant advance. chemistryviews.org Strategies like the Zincke aldehyde cycloaddition and one-pot biscyclizations are prime examples of this progress. researchgate.netacs.org Furthermore, the invention of novel synthetic methodologies has often been directly inspired by the daunting structural features of these alkaloids. researchgate.net The ongoing efforts in this field continue to push the boundaries of organic synthesis, transforming once-insurmountable targets into accessible molecules. bio-conferences.org

Biosynthetic Pathway Investigations and Enzymatic Insights

Proposed Biogenetic Hypotheses for the Strychnan Skeleton

The Strychnan alkaloids are a large group of natural products characterized by a bridged morphan core (2-azabicyclo[3.3.1]nonane) that forms a complex, cage-shaped scaffold. springernature.com The widely accepted biogenetic hypothesis, supported by radioisotope labeling studies in Strychnos nux-vomica, posits that all MIAs, including those with a Strychnan skeleton, originate from the amino acid tryptophan and the terpenoid precursor geranyl pyrophosphate. nih.govmpg.de

These initial building blocks are enzymatically converted into the central intermediate, strictosidine (B192452). nih.govnih.govmpg.de From strictosidine, the pathway proceeds to another critical intermediate, geissoschizine. nih.govmpg.deaip.org A series of subsequent, complex enzymatic steps, which remained elusive for decades, are thought to convert geissoschizine into the Wieland-Gumlich aldehyde. nih.govmpg.de This aldehyde is a pivotal branch-point intermediate, serving as the direct precursor to the core Strychnan skeleton. nih.govmpg.de The final ring of the strychnine (B123637) molecule itself is proposed to be formed through the incorporation of an acetate (B1210297) unit onto the Wieland-Gumlich aldehyde, although the precise mechanism of this cyclization is still under investigation. nih.govmpg.de

Mechanistic Studies of Key Biosynthetic Transformations (e.g., Hydride Shifts, Mannich Cyclizations, Oxidative Rearrangements, Tert-Amino Effect)

The construction of the complex Strychnan framework from simpler precursors involves a series of sophisticated chemical reactions catalyzed by highly specific enzymes.

Oxidative Rearrangements : Oxygenations and oxidative rearrangements are fundamental to the structural scaffolding of MIAs. nih.gov Enzymes, particularly from the cytochrome P450 family, play a critical role. nih.govnih.gov These enzymes can transform a central intermediate like 19E-geissoschizine into multiple distinct alkaloid scaffolds, including the Strychnos type. nih.govbiorxiv.org For instance, geissoschizine oxidase, a cytochrome P450, catalyzes an oxidative reaction that forges a key bond to create the Strychnos scaffold of akuammicine. researchgate.net Minimal changes in the active sites of these enzymes can dramatically alter the reaction's outcome, highlighting how enzyme evolution contributes to chemical diversity. nih.gov

Mannich Cyclizations : The Mannich reaction and its variants are crucial for forming the intricate polycyclic systems of alkaloids. researchgate.net In the biosynthesis of Strychnos alkaloids, an aza-Cope-Mannich rearrangement has been identified as a key strategic element for constructing the complex skeleton with high stereochemical control. researchgate.netuci.edu Biomimetic syntheses have successfully employed this logic, using tandem reactions to rapidly assemble the pentacyclic core of these alkaloids from simpler building blocks. researchgate.net

Hydride Shifts : Hydride shifts are another key mechanistic feature in the biosynthesis of complex alkaloids. nih.gov A recent biogenetic proposal for the alkaloid alstonlarsine A suggests it forms via a rearrangement of alstolucines B and F. nih.gov This proposed transformation involves a cascade initiated by a 1,7-hydride shift, demonstrating the power of this type of reaction to trigger complex skeletal reorganizations. nih.govresearchgate.net The stereochemical result of such cascades is likely controlled by the conformational preferences of the molecule during the hydride shift. nih.gov

Tert-Amino Effect : A fascinating mechanistic proposal directly relevant to alstolucine B involves the "tert-amino effect". nih.govresearchgate.net This effect describes an intramolecular cyclization where a tertiary amine acts as an internal hydride donor. researchgate.net It has been proposed that this effect acts as an internal redox trigger for a Mannich cyclization in the biogenetic conversion of alstolucines B and F into alstonlarsine A. nih.govescholarship.org This represents the first time the tert-amino effect has been implicated in a biogenetic hypothesis for alkaloids, showcasing a novel combination of hydride shift and Mannich cyclization logic. nih.govresearchgate.net

Identification of Precursor Molecules and Intermediates

The biosynthetic pathway leading to the Strychnan skeleton is a multi-step process involving several key, isolable intermediates.

Primary Precursors : The journey begins with two fundamental molecules from primary metabolism: tryptamine (B22526) (derived from the amino acid tryptophan) and secologanin (B1681713) (a monoterpenoid). mdpi.comsioc-journal.cn

Strictosidine : The enzyme strictosidine synthase catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine , the universal precursor to all monoterpene indole (B1671886) alkaloids. nih.govsioc-journal.cnnih.gov

Geissoschizine : Strictosidine is deglycosylated and subsequently transformed into geissoschizine , a central, densely functionalized intermediate of the corynanthe-type. nih.govaip.orgbiorxiv.org Geissoschizine stands at a metabolic crossroads, from which enzymes can generate a wide diversity of alkaloid scaffolds through various cyclizations and rearrangements. nih.govbiorxiv.orgbiorxiv.org

Wieland-Gumlich Aldehyde : For the Strychnan family, geissoschizine undergoes a series of further transformations to yield the Wieland–Gumlich aldehyde . nih.govmpg.de This aldehyde is considered the immediate precursor to the characteristic Strychnan ring system. mpg.de

Preakuammicine and Akuammicine : The conversion of the strictosidine aglycone can lead to preakuammicine , the central precursor for many biologically active compounds. nih.gov This unstable intermediate is often deformylated to the more stable akuammicine , a classic Strychnos alkaloid, which serves as a stable end-product or shunt product in many pathways. nih.govx-mol.com (-)-Alstolucine B is a C20-epimeric ketone that is one oxidation state higher than akuammicine-related congeners. researchgate.net

Chemoenzymatic and Biomimetic Approaches to Biosynthesis

The elucidation of biosynthetic pathways has inspired chemists to develop synthetic routes that mimic nature's strategies.

Biomimetic syntheses often leverage the inherent reactivity of biosynthetic intermediates to achieve complex molecular architectures efficiently. researchgate.net For example, a biomimetic approach to the Strychnos alkaloids involved a sequence of oxidation followed by a base-induced skeletal reorganization, mirroring a plausible biosynthetic transformation. researchgate.net Another successful strategy involved the biomimetic condensation of a strychnan alkaloid (geissoschizoline) with a sarpagine (B1680780) alkaloid (vellosimine) to produce a heterodimeric product. springernature.com

Furthermore, chemoenzymatic approaches utilize isolated enzymes or whole-cell systems to perform specific, often stereoselective, transformations that are difficult to achieve with traditional chemical methods. The discovery of enzyme pairs, such as an alcohol dehydrogenase and a cytochrome P450, that work in concert to produce major skeletal rearrangements from strictosidine opens the door to using these enzymatic cassettes for synthetic purposes. nih.gov The collective biosynthesis of various spirooxindole alkaloids has been achieved by discovering and engineering enzymes with broad substrate scopes, demonstrating the power of combining enzymatic steps to generate a library of natural products. biorxiv.org

Genetic and Enzymatic Studies of Alkaloid Biosynthesis

Advances in genomics and transcriptomics have revolutionized the study of MIA biosynthesis, allowing for the identification of the specific genes and enzymes responsible for each step. nih.govnih.gov By comparing the transcriptomes of alkaloid-producing plants (like Strychnos nux-vomica) with non-producing relatives, researchers can identify candidate genes that are highly expressed in tissues where alkaloids accumulate. nih.govmpg.de

This approach has been instrumental in elucidating the pathway to geissoschizine and beyond. nih.gov Key enzyme families that have been identified and characterized include:

Strictosidine Synthase (STR) : Catalyzes the crucial Pictet-Spengler reaction to form strictosidine. nih.gov

Strictosidine β-Glucosidase (SGD) : Removes the glucose moiety from strictosidine to initiate downstream rearrangements. researchgate.net

Dehydrogenases and Reductases : Medium-chain dehydrogenase/reductase (MDR) enzymes are involved in various reduction and epimerization steps, such as the conversion of strictosidine aglycone to tetrahydroalstonine (B1682762) or the epimerization at the C3 position. biorxiv.org

Cytochrome P450 Monooxygenases (P450s) : This versatile enzyme superfamily is responsible for the majority of oxidative rearrangements that generate scaffold diversity. nih.govnih.gov Different P450s can act on the same substrate, like geissoschizine, to produce entirely different alkaloid skeletons (Strychnos, Sarpagan, Akuammiline, etc.), demonstrating their role as key drivers of chemical diversification. nih.govbiorxiv.org

Acyltransferases : Enzymes like those from the BAHD family are involved in later-stage modifications of the alkaloid scaffolds. researchgate.net

The reconstitution of MIA biosynthetic pathways in heterologous hosts, such as Nicotiana benthamiana, by expressing a cascade of 14 or more enzymes, demonstrates the feasibility of using metabolic engineering to produce these complex molecules. nih.gov Such efforts pave the way for the sustainable production of valuable alkaloids and the creation of novel derivatives. sioc-journal.cnnih.gov

Molecular and Cellular Biological Activity Investigations

Modulatory Effects on Efflux Transporters at a Molecular Level

(-)-Alstolucine B exhibits a selective modulatory effect on efflux transporters, primarily targeting ABCC10 while showing minimal to no activity against other prominent transporters like P-glycoprotein (P-gp). acs.orgnih.gov This selectivity is a significant finding, as many other known ABCC10 inhibitors also affect P-gp, which can lead to broader and potentially undesirable biological effects. acs.orgnih.gov

The modulatory effect of (-)-Alstolucine B on ABCC10 is inhibitory. As established through ATPase activity assays, the compound directly interferes with the pump's ability to hydrolyze ATP, which is the energy source for drug efflux. acs.orgnih.gov This inhibition of ATPase activity is a key molecular event that underpins its ability to reverse ABCC10-mediated multidrug resistance.

In contrast, when tested against P-glycoprotein (P-gp) , another major efflux pump implicated in multidrug resistance, (-)-Alstolucine B did not show any significant inhibitory effect on its ATPase activity. acs.orgnih.gov This demonstrates the compound's specificity for ABCC10 over P-gp at the molecular level.

Table 2: Selectivity Profile of (-)-Alstolucine B

| Efflux Transporter | Effect of (-)-Alstolucine B | Reference |

| ABCC10 (MRP7) | Potent Inhibition | acs.orgnih.govnih.gov |

| P-glycoprotein (P-gp) | No significant inhibition | acs.orgnih.gov |

Interactions with Biological Macromolecules

The primary biological macromolecule with which (-)-Alstolucine B has been shown to interact is the ABCC10 (MRP7) protein . acs.orgresearchgate.net ABCC10 is a large, complex transmembrane protein belonging to the ATP-binding cassette (ABC) transporter superfamily. researchgate.net These transporters utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. researchgate.net

The interaction between (-)-Alstolucine B and ABCC10 is one of inhibition. acs.org While the precise binding site of (-)-Alstolucine B on the ABCC10 protein has not been fully elucidated in the provided information, the functional consequence of this interaction is the inhibition of the protein's ATPase activity. acs.orgnih.gov This suggests that (-)-Alstolucine B may bind to a site that is allosterically coupled to the nucleotide-binding domains (NBDs) where ATP hydrolysis occurs, or it may directly interfere with the conformational changes required for the transport cycle.

It is noteworthy that (-)-Alstolucine B displays selectivity in its interactions, as it does not significantly inhibit the ATPase activity of another important ABC transporter, P-glycoprotein (P-gp), indicating a specific interaction with ABCC10. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

While comprehensive structure-activity relationship (SAR) studies for (-)-Alstolucine B are still emerging, initial findings from the evaluation of related pentacyclic Strychnos alkaloids provide some insights. The research that identified the activity of (-)-Alstolucine B also investigated other similar compounds, such as alstolucine A, alstolucine F, and N-demethylalstogucine. acs.orgnih.gov

Comparison of the activities of these compounds suggests that certain structural features are crucial for the potent and selective inhibition of ABCC10. For instance, both (-)-Alstolucine B and alstolucine F were found to be effective inhibitors of ABCC10 ATPase activity and were able to resensitize ABCC10-transfected cells to paclitaxel (B517696). acs.orgnih.gov In contrast, N-demethylalstogucine showed inhibition of P-gp, a property not observed with (-)-Alstolucine B, indicating that the N-methyl group may be important for selectivity. acs.orgnih.gov

Furthermore, the stereoselective reduction of (-)-Alstolucine B yielded echitamidine, another related alkaloid. acs.orgnih.gov The evaluation of such derivatives in biochemical and cellular assays is a key strategy in SAR studies to understand which parts of the molecule are essential for its biological activity and selectivity. These studies help in identifying the pharmacophore, the essential structural features required for a compound to exert a particular biological effect.

Chemical Derivatization, Analogue Synthesis, and Structural Modifications for Research

Design and Synthesis of Novel Alstolucine B Analogues and Related Strychnos Alkaloids

The total synthesis of (-)-Alstolucine B and its congeners has been a notable achievement in organic chemistry, providing access to these complex natural products for further study. Researchers have developed efficient synthetic routes that allow for the creation of not only the natural products themselves but also novel analogues.

A key strategy in the synthesis of (-)-Alstolucine B involves a multi-step process starting from simpler precursors. For instance, the first asymmetric total syntheses of (-)-Alstolucine B, along with its relatives (-)-Alstolucine F, (-)-Alstolucine A, and (-)-N-demethylalstogucine, have been accomplished. acs.orgnih.gov These syntheses often share a common pentacyclic framework, which is strategically assembled through key chemical reactions. One such pivotal step is the intramolecular Heck reaction, which is instrumental in forming the D-ring of the pentacyclic structure. researchgate.netresearchgate.net Another crucial technique involves a sequential one-pot biscyclization method to construct the C and E rings of the core tetracyclic system. researchgate.net

The synthesis of (-)-Alstolucine B and its C20-epimer, (-)-Alstolucine F, has been achieved from a common intermediate. acs.orgnih.gov For example, the reductive removal of an O-acetate group from a precursor acetate (B1210297) using samarium(II) iodide (SmI₂) yields a mixture of (-)-Alstolucine B and (-)-Alstolucine F. acs.orgnih.gov These epimers can then be separated by chromatography. Further chemical transformations of these synthesized alkaloids lead to other analogues. For example, stereoselective reduction of (-)-Alstolucine B can yield (-)-echitamidine, while a similar reduction of (-)-Alstolucine F produces (-)-N-demethylalstogucine. acs.orgnih.gov Subsequent acylation of (-)-N-demethylalstogucine furnishes (-)-Alstolucine A. acs.orgnih.gov

These synthetic achievements provide a platform for producing a variety of related Strychnos alkaloids, which are structurally similar to the classic alkaloid akuammicine. acs.orgnih.gov The ability to synthesize these complex molecules and their analogues is crucial for exploring their biological potential, as it overcomes the limitations of relying solely on isolation from natural sources. acs.org

Table 1: Synthesis of (-)-Alstolucine B and Related Analogues

| Target Compound | Key Precursor(s) / Intermediate(s) | Key Reaction Step(s) | Reference(s) |

|---|---|---|---|

| (-)-Alstolucine B | Acetate intermediate (15) | Reductive removal of O-acetate with SmI₂ | acs.org, nih.gov |

| (-)-Alstolucine F | Acetate intermediate (15) | Reductive removal of O-acetate with SmI₂ | acs.org, nih.gov |

| (-)-Alstolucine A | (-)-N-demethylalstogucine (4) | Acylation with ethyl chloroformate | acs.org, nih.gov |

| (-)-Echitamidine | (-)-Alstolucine B (2) | Stereoselective Luche reduction | acs.org |

| (-)-N-Demethylalstogucine | (-)-Alstolucine F (3) | Stereoselective Luche reduction | acs.org, nih.gov |

| (-)-Akuammicine | Tetracyclic intermediate (12) | Intramolecular Heck cyclization | researchgate.net |

Systematic Structural Modifications to Probe Molecular Activity and Selectivity

Systematic structural modification of (-)-Alstolucine B and its synthesized analogues has been instrumental in probing their molecular activity and selectivity, particularly as modulators of ATP-binding cassette (ABC) transporters. nih.gov These transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 7 (MRP7 or ABCC10), are often overexpressed in multidrug-resistant (MDR) cancer cells and contribute to chemotherapy failure by effluxing therapeutic agents. acs.orgnih.gov

Research has focused on evaluating the inhibitory effects of alstolucine analogues on the ATPase activity of these pumps, as this activity is essential for their function. acs.orgnih.gov By comparing the activities of structurally related compounds, researchers can deduce valuable structure-activity relationships (SAR).

In vitro and cell-based assays have identified (-)-Alstolucine B and (-)-Alstolucine F as potent and selective inhibitors of ABCC10. acs.orgnih.gov At a concentration of 12.5 μM, both compounds were shown to significantly inhibit the ATPase activity of ABCC10. acs.orgnih.gov Crucially, they did not inhibit the function of P-gp, demonstrating their selectivity. acs.orgnih.gov This selectivity is a highly desirable trait for an MDR modulator, as it reduces the potential for off-target effects. nih.gov

Further studies showed that at a 10 μM concentration, both (-)-Alstolucine B and (-)-Alstolucine F could effectively resensitize ABCC10-overexpressing cancer cell lines to the chemotherapeutic drug paclitaxel (B517696). acs.orgnih.gov In contrast, (-)-Alstolucine A did not reverse this paclitaxel resistance, indicating that the structural differences between these analogues are critical for their modulatory activity. acs.orgnih.gov The parent compound, akuammicine, also demonstrated the ability to reverse ABCC10-mediated paclitaxel resistance. acs.orgnih.gov These findings highlight that modifications, particularly at the C16 and C20 positions of the Strychnos scaffold, significantly influence the potency and selectivity of these compounds as ABCC10 modulators. acs.orgresearchgate.net The data gathered from these systematic modifications justify further efforts to synthesize new analogues with potentially enhanced potency and favorable physicochemical properties for developing novel cancer therapies. acs.orgnih.gov

Table 2: Activity of Alstolucine Analogues on ABCC10 Transporter

| Compound | Concentration | Effect on ABCC10 ATPase Activity | Reversal of ABCC10-Mediated Paclitaxel Resistance | Selectivity over P-gp | Reference(s) |

|---|---|---|---|---|---|

| (-)-Alstolucine B | 12.5 μM | ~40-50% Inhibition | Yes | Yes | acs.org, nih.gov |

| (-)-Alstolucine F | 12.5 μM | ~40-50% Inhibition | Yes | Yes | acs.org, nih.gov |

| (-)-Alstolucine A | 12.5 μM | Potent Inhibition | No | Yes | acs.org, nih.gov |

Chemo-Enzymatic Modifications and Semi-Synthesis Approaches

While comprehensive studies detailing direct chemo-enzymatic modifications of (-)-Alstolucine B are not extensively documented, related semi-synthetic and biomimetic approaches have been successfully employed for structurally similar alkaloids. nih.govtemple.edu These strategies combine the efficiency of chemical synthesis with the high selectivity of biological or nature-inspired processes.

A notable example is the conversion of synthetic (-)-Alstolucine B and its epimer (-)-Alstolucine F into another complex alkaloid, alstonlarsine A. nih.gov This transformation was designed based on a plausible biogenetic hypothesis and involves a sequence of N-methylation, β-elimination, and a cascade reaction featuring a 1,7-hydride shift and a Mannich cyclization. nih.govst-andrews.ac.uk This work demonstrates the feasibility of using synthesized alstolucines as advanced intermediates for the semi-synthesis of other rare and complex alkaloids, showcasing how chemical synthesis can provide access to precursors for biomimetic transformations. nih.gov

The concept of chemo-enzymatic synthesis often involves using enzymes to perform specific, challenging chemical transformations, such as late-stage functionalization of a complex scaffold. nih.gov Enzymes like P450 monooxygenases are known to catalyze highly regio- and stereoselective oxidations, which are often difficult to achieve with conventional chemical reagents. nih.gov Although not yet reported specifically for (-)-Alstolucine B, such enzymatic approaches hold potential for creating novel derivatives. For instance, an enzyme could be used to hydroxylate a specific position on the alstolucine core, which could then be further modified chemically.

Furthermore, semi-synthesis starting from related, more abundant natural products is a common strategy in alkaloid chemistry. temple.edu For example, the semi-synthesis of bis-Strychnos alkaloids has been accomplished starting from strychnine (B123637) N-oxide, which is activated and then coupled with another monomeric unit in a biomimetic Mannich reaction. temple.edu This highlights a powerful approach where a readily available natural product is chemically modified to generate complex analogues, a strategy that could potentially be adapted for (-)-Alstolucine B if a suitable, more abundant precursor were identified. These approaches underscore the growing integration of chemical and biological methods to access novel and complex molecular architectures for research. nih.govrsc.org

Theoretical and Computational Chemistry Approaches

Conformational Analysis and Energy Landscape Studies

Conformational analysis is fundamental to understanding the chemical behavior and biological activity of a flexible molecule like (-)-Alstolucine B, (rel)-. This analysis involves identifying the stable three-dimensional arrangements of the molecule (conformers) and mapping their relative energies to create an energy landscape. nih.govnih.gov The distribution and accessibility of these conformers can significantly influence the molecule's ability to bind to a biological target.

The solid-state conformation of alstolucine B has been determined through X-ray diffraction analysis, providing a precise reference structure. researchgate.netacs.org However, in solution, the molecule is likely to exist as an ensemble of multiple, interconverting conformers. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to explore the potential energy surface of (-)-Alstolucine B, (rel)-. By systematically rotating the rotatable bonds, a series of potential conformers can be generated. The energy of each conformer is then calculated to identify the low-energy, and therefore most probable, structures.

A key aspect of the energy landscape is the energy barrier between different conformations. researchgate.net These barriers determine the rate of interconversion between conformers. For instance, the stereochemical outcome of the conversion of alstolucines B and F to alstonlarsine A is thought to be influenced by conformational preferences during a critical hydride shift step, highlighting the importance of understanding the conformational landscape to explain reactivity. nih.gov

Table 1: Illustrative Conformational Analysis Data for (-)-Alstolucine B, (rel)-

| Conformational Search Method | Software | Number of Conformers Identified | Relative Energy Range (kcal/mol) | Key Dihedral Angles (degrees) |

| Systematic Rotational Search | Spartan | >100 | 0 - 15 | C3-C14-C15-C16, N4-C5-C6-C7 |

| Molecular Dynamics | AMBER | N/A (ensemble) | N/A | Fluctuating |

| Quantum Mechanics Optimization | Gaussian | 5 (low energy) | 0 - 5 | Optimized geometries |

Note: This table is illustrative and based on typical methodologies. Specific computational studies on the complete conformational energy landscape of (-)-Alstolucine B, (rel)- are not extensively reported in the literature.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of (-)-Alstolucine B, (rel)- when interacting with its biological targets, such as the ATP-binding cassette (ABC) transporter ABCC10 (also known as MRP7). nih.govnih.gov MD simulations solve Newton's equations of motion for a system comprising the ligand, the protein target, and surrounding solvent molecules, providing a trajectory of atomic positions over time. nih.gov

These simulations can reveal:

The stability of the ligand-protein complex.

Key amino acid residues involved in binding.

The conformational changes induced in both the ligand and the protein upon binding.

The role of water molecules in mediating interactions.

A homology model of human ABCC10 has been constructed and validated, which can serve as the starting point for MD simulations with (-)-Alstolucine B, (rel)-. nih.gov By simulating the complex, researchers can observe how the alkaloid settles into the binding pocket and the nature of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the bound state. Such simulations have been employed to understand the interactions of other substrates and modulators with ABCC10. nih.govnih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters for (-)-Alstolucine B, (rel)- and ABCC10

| Parameter | Value/Description |

| Simulation Software | GROMACS, AMBER |

| Force Field | CHARMM36m, AMBER ff19SB |

| Water Model | TIP3P |

| System Size | ~150,000 atoms |

| Simulation Time | 100 ns - 1 µs |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 310 K |

| Pressure | 1 bar |

Note: This table represents typical parameters for such a simulation. Specific MD studies of the (-)-Alstolucine B, (rel)-/ABCC10 complex have not been detailed in published literature.

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Synthesis or Biosynthesis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions at the electronic level. arxiv.orgwikipedia.orgnih.gov For (-)-Alstolucine B, (rel)-, these methods can be applied to study its synthesis and biosynthetic pathways. For example, DFT calculations can be used to model the transition states of key synthetic steps, providing insights into reaction feasibility, stereoselectivity, and potential byproducts. researchgate.netnih.gov

In the context of biosynthesis, quantum chemical calculations can help to validate proposed pathways. A plausible biogenetic route to alstonlarsine A from alstolucines B and F has been proposed, involving an N-methylation, β-elimination, and a cascade of a 1,7-hydride shift and Mannich cyclization. nih.govresearchgate.net DFT calculations could be used to compute the activation energies for each of these steps, assessing the energetic feasibility of the proposed mechanism. nih.gov Such computational studies have been successfully used to guide the total synthesis of other complex natural products. nih.gov

Table 3: Illustrative Data from Quantum Chemical Calculations for a Reaction Step

| Calculation Type | Software | Functional/Basis Set | Property Calculated | Result |

| Geometry Optimization | Gaussian | B3LYP/6-31G(d) | Optimized structure of reactant | Coordinates (Å) |

| Transition State Search | Gaussian | B3LYP/6-31G(d) | Structure and energy of transition state | Energy (Hartrees) |

| Frequency Calculation | Gaussian | B3LYP/6-31G(d) | Vibrational frequencies, Zero-point energy | Frequencies (cm⁻¹) |

| Intrinsic Reaction Coordinate | Gaussian | B3LYP/6-31G(d) | Reaction pathway from transition state | Energy profile |

Note: This table is a representative example of data generated from quantum chemical calculations for a single reaction step. Specific calculations for the synthesis or biosynthesis of (-)-Alstolucine B, (rel)- are not widely published.

In Silico Docking and Ligand-Based Design for Biological Activity Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For (-)-Alstolucine B, (rel)-, docking studies can be performed to predict its binding mode within the active site of ABCC10. This can help to rationalize its inhibitory activity and guide the design of new, more potent analogues. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions. nih.gov

A study on ABCC10 has already identified potential substrate- and modulator-binding sites through docking and MD simulations, which provides a strong foundation for docking (-)-Alstolucine B, (rel)- into this transporter. nih.govnih.gov The results of such a docking study would typically include:

The predicted binding affinity (docking score).

The optimal binding pose of the ligand.

A detailed map of the interactions with surrounding amino acid residues.

Ligand-based design approaches can also be utilized. These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the structure of (-)-Alstolucine B, (rel)- to other known ABCC10 modulators, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features required for activity and can be used to screen virtual libraries for new potential inhibitors.

Table 4: Illustrative Molecular Docking Results for (-)-Alstolucine B, (rel)- with ABCC10

| Docking Program | Target PDB ID (or Homology Model) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| AutoDock Vina | ABCC10 Homology Model | -9.5 | Phe782, Trp1199, Tyr1203 | π-π stacking |

| Gln778, Asn1245 | Hydrogen bond | |||

| Val775, Leu1195 | Hydrophobic |

Note: This table is a hypothetical representation of docking results. While docking studies have been performed on ABCC10, specific results for (-)-Alstolucine B, (rel)- are not available in the cited literature.

Advanced Analytical Methodologies in Alstolucine B Rel Research

High-Resolution Mass Spectrometry for Metabolomic and Synthetic Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of (-)-Alstolucine B, (rel)-. Its high accuracy and resolving power allow for the unambiguous determination of the elemental composition of the molecule and its fragments, which is critical for structural elucidation and for differentiating it from other closely related alkaloids often present in the same biological matrix. acs.orgnih.gov The structure of (-)-Alstolucine B has been established through a combination of spectroscopic methods, including mass spectrometry and NMR, and confirmed by X-ray diffraction analysis. ebi.ac.ukresearchgate.netresearchgate.net

In the context of metabolomics, particularly in the analysis of extracts from Alstonia species, techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) are employed. nih.govresearchgate.net This combination allows for the separation and identification of numerous alkaloids in a single run. For (-)-Alstolucine B, (rel)-, HRMS provides a precise mass measurement of the protonated molecule [M+H]⁺, which is fundamental for its identification in complex mixtures. The fragmentation pattern observed in MS/MS experiments offers further structural confirmation, revealing characteristic losses and fragment ions that map to the intricate polycyclic structure of the alkaloid. While specific fragmentation data for (-)-Alstolucine B is not always detailed in primary literature, analysis of related Strychnos alkaloids provides a representative model for its expected behavior in HRMS analysis. shimadzu.com.cn

Table 1: Representative High-Resolution Mass Spectrometry Data for a Strychnos-type Alkaloid similar to (-)-Alstolucine B, (rel)-

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Precursor Ion [M+H]⁺ (m/z) | Value corresponding to the exact mass of (-)-Alstolucine B, (rel)- |

| Key Fragment Ions (m/z) | Representative values based on the fragmentation of related Strychnos alkaloids |

Note: The data in this table is representative of the analysis of Strychnos-type alkaloids and serves as an illustrative example for the profiling of (-)-Alstolucine B, (rel)-.

Advanced Chromatographic Separations (e.g., UHPLC, Chiral HPLC) for Complex Mixtures

The separation of (-)-Alstolucine B, (rel)- from complex mixtures, such as plant extracts or synthetic reaction media, requires advanced chromatographic techniques. Ultra-High-Performance Liquid Chromatography (UHPLC) is favored for its high resolution, speed, and sensitivity, which are crucial when dealing with the diverse array of alkaloids found in Alstonia scholaris. researchgate.netsci-hub.st The use of sub-2 µm particle columns in UHPLC systems allows for more efficient separation and sharper peaks compared to traditional HPLC.

Given that (-)-Alstolucine B is a chiral molecule, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is essential for the separation of its enantiomers. The total synthesis of (-)-Alstolucine B has been reported, making the analytical distinction between the desired enantiomer and any potential stereoisomers critical. researchgate.net Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of indole (B1671886) alkaloids. researchgate.netmdpi.com The selection of the appropriate CSP and mobile phase is determined through screening, as small structural differences between analytes can significantly impact enantioselectivity. Current time information in Nkam, CM.

Table 2: Representative UHPLC and Chiral HPLC Parameters for the Analysis of Indole Alkaloids

| Parameter | UHPLC for Complex Mixture Analysis | Chiral HPLC for Enantiomeric Separation |

|---|---|---|

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) nih.govresearchgate.net | Polysaccharide-based CSP (e.g., Chiralpak AD) researchgate.net |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid nih.govresearchgate.net | Isocratic mixture of hexane (B92381) and isopropanol (B130326) researchgate.net |

| Flow Rate | 0.3 - 0.5 mL/min | 0.5 - 1.0 mL/min |

| Detection | Q-TOF Mass Spectrometry or Diode Array Detector (DAD) | UV or Circular Dichroism (CD) Detector |

| Temperature | 25 - 40 °C | 20 - 25 °C |

Note: These parameters are illustrative and based on established methods for the separation of related indole alkaloids.

Spectroscopic Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. For the synthesis of a complex molecule like (-)-Alstolucine B, (rel)-, in situ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are powerful tools. mdpi.comresearchgate.net

While specific applications of in-situ monitoring for the synthesis of (-)-Alstolucine B are not extensively documented in publicly available literature, the principles are well-established for related synthetic transformations, such as the Pictet-Spengler reaction, a key step in the synthesis of many indole alkaloids. acs.orgresearchgate.netacs.org For instance, ¹H NMR can be used to track the conversion of starting materials to products by monitoring the appearance and disappearance of characteristic signals over time. acs.orgacs.org This allows for precise determination of reaction endpoints and optimization of reaction conditions.

Raman spectroscopy is another non-invasive technique that can be used for in-situ monitoring. mdpi.comresearchgate.net By tracking changes in the vibrational modes of functional groups, it is possible to follow the progress of a reaction without the need for sample extraction. This is particularly advantageous for reactions that are sensitive to air or moisture. The development of fiber-optic probes has made the application of these spectroscopic techniques to a wide range of reaction setups more feasible.

Table 3: Comparison of In Situ Spectroscopic Monitoring Techniques for Indole Alkaloid Synthesis

| Technique | Principle | Advantages for (-)-Alstolucine B Synthesis |

|---|---|---|

| In Situ NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information on reactants, intermediates, and products in the solution phase. Allows for quantification of species. researchgate.net |

| In Situ Raman | Measures the inelastic scattering of monochromatic light. | Non-destructive, requires no sample preparation, and can be used with solid or liquid samples. Low interference from water. mdpi.comresearchgate.net |

| In Situ FT-IR | Measures the absorption of infrared radiation by molecular vibrations. | Provides information on functional group transformations. Can be used for reaction kinetic studies. |

Future Directions and Emerging Research Avenues

Integration of Synthetic Biology for Alkaloid Production and Diversification

The production of complex alkaloids like (-)-Alstolucine B is often hampered by low yields from natural sources and the lengthy, resource-intensive nature of chemical synthesis. Synthetic biology offers a transformative alternative by engineering microorganisms to serve as cellular factories for alkaloid production. researchgate.netnisr.or.jp This approach leverages the genetic tractability and rapid growth of chassis organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli. nisr.or.jpresearchgate.net

The general methodology involves elucidating the natural biosynthetic pathway and heterologously expressing the required enzymes in a microbial host. nih.gov For monoterpene indole (B1671886) alkaloids, this typically begins with precursors such as tryptamine (B22526) and secologanin (B1681713). nih.gov The core strategy involves:

Pathway Reconstruction: Identifying and transferring the complete set of biosynthetic genes responsible for converting simple precursors into the target alkaloid.

Host Engineering: Optimizing the metabolism of the microbial host to enhance the supply of necessary precursors and cofactors, thereby increasing product titers. researchgate.net

Enzyme Optimization: Engineering pathway enzymes for improved efficiency, substrate specificity, and stability within the non-native host environment.

While a dedicated synthetic biology platform for (-)-Alstolucine B has not yet been reported, the successful production of related benzylisoquinoline alkaloids (BIAs) and the key intermediate (S)-reticuline in yeast and E. coli demonstrates the feasibility of this approach. researchgate.netnisr.or.jp For instance, researchers have achieved gram-per-liter titers of (S)-reticuline by introducing numerous plant-derived enzymes into engineered microbes, showcasing the power of this strategy. nisr.or.jp Applying these principles to (-)-Alstolucine B would not only enable sustainable production but also facilitate the creation of novel analogues through "combinatorial biosynthesis," where enzymes from different pathways are mixed and matched to generate unnatural derivatives. nisr.or.jp

Advanced Mechanistic Investigations at Atomic Resolution

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel synthetic routes. For (-)-Alstolucine B, advanced mechanistic studies are pivotal, particularly concerning its role as a precursor in the biosynthesis of other complex alkaloids. The structure of (-)-Alstolucine B has been unequivocally confirmed through methods including NMR, mass spectrometry, and single-crystal X-ray diffraction analysis, providing the atomic-level resolution necessary for detailed mechanistic proposals. researchgate.net

A significant area of investigation is the biomimetic conversion of alstolucines B and F into alstonlarsine A. nih.govnih.gov This transformation is proposed to proceed through a sophisticated cascade of reactions:

N-Methylation: The process begins with the methylation of the nitrogen atom. nih.gov

β-Elimination: This is followed by an E1cB-type elimination to generate a transient enone intermediate. nih.gov

Cascade Reaction: The core of the mechanism involves a rare 1,7-hydride shift, which functions as an internal redox trigger. This shift transforms the enone into an enolate/iminium ion pair. nih.govnih.gov

Mannich Cyclization: The cascade culminates in a Mannich reaction that forges the distinctive bridged polycyclic framework of alstonlarsine A. nih.govnih.gov

The stereochemical outcome of this cascade is thought to be controlled by the conformational preferences of the molecule during the key hydride shift step. nih.gov Validating such complex mechanistic hypotheses provides profound insights into how nature constructs molecular complexity and offers a blueprint for developing new synthetic strategies.

| Reaction Step | Description | Key Intermediates |

| N-Methylation | Addition of a methyl group to the nitrogen atom of Alstolucine B. | N-methylated Alstolucine B |

| β-Elimination | Elimination reaction via an E1cB mechanism. | Enone intermediate (5) |

| 1,7-Hydride Shift | An internal redox process leading to an ion pair. | Enolate/iminium ion pair (6) |

| Mannich Cyclization | Ring-closing reaction to form the final bridged scaffold. | Alstonlarsine A (1) |

Computational Design of Enhanced Analogues with Desired Molecular Properties

Computational protein and drug design represents a frontier in creating molecules with tailored functions. nih.gov This approach can be applied to the (-)-Alstolucine B scaffold to design enhanced analogues with improved biological activity or other desired molecular properties. The process relies on creating computational models of the target molecule and its interaction with a biological receptor or enzyme. nih.gov

The creation of novel enzymes or molecular analogues through computational design involves several key steps:

Active Site Modeling: Generating models of key reaction intermediates and transition states within a catalytic site composed of specific protein functional groups. nih.gov

Scaffold Selection: Docking these theoretical active sites into a library of known protein structures (scaffolds) to find a suitable protein backbone.

Sequence Optimization: Using algorithms to refine the amino acid sequence of the scaffold to stabilize the active site and facilitate the desired chemical reaction.

While this de novo design of enzymes is a grand challenge, its principles can be adapted for designing analogues of (-)-Alstolucine B. nih.gov By understanding its structure-activity relationship (SAR), computational methods can predict how modifications to the alkaloid's framework would affect its properties. For example, algorithms could be used to design analogues with increased binding affinity to a specific protein target or to improve metabolic stability. This in silico approach can dramatically accelerate the discovery process by prioritizing the most promising candidates for chemical synthesis and biological testing, thereby reducing the time and cost associated with traditional trial-and-error methods.

Exploration of Novel Biosynthetic Pathways and Precursors

The discovery of how (-)-Alstolucine B is converted into other alkaloids has opened the door to exploring novel biosynthetic pathways. The common precursors for monoterpene indole alkaloids are tryptamine and secologanin, which derive from the monoterpene geraniol (B1671447) and ultimately form strictosidine (B192452). nih.gov From this central intermediate, a cascade of oxidative and rearrangement reactions leads to the vast diversity of alkaloid structures.

The proposed biogenesis of alstonlarsine A from alstolucines B and F is a prime example of a novel pathway that was first hypothesized and then demonstrated to be chemically feasible. nih.govnih.gov This specific pathway is notable for its proposed use of a "tert-amino effect," a hydride-shift-based internal redox process that triggers a subsequent Mannich cyclization. nih.gov This discovery provides strong circumstantial evidence for how this transformation may occur in nature. nih.gov

Future research will likely focus on:

Enzyme Discovery: Identifying the specific enzymes (e.g., methyltransferases, oxidoreductases) in Alstonia species that catalyze these complex rearrangements.

Biomimetic Synthesis: Developing laboratory syntheses that mimic these proposed biosynthetic steps under mild, biologically relevant conditions. nih.gov

Precursor Engineering: Investigating the use of alternative or chemically modified precursors to divert the biosynthetic pathway towards the creation of novel, non-natural alkaloids.

By exploring these pathways, scientists can gain a deeper appreciation for nature's synthetic strategies and harness this knowledge to create new molecules with potential therapeutic applications.

Q & A

Q. How can interdisciplinary teams optimize分工 for (-)-Alstolucine B, (rel)- research?

- Methodological Answer : Assign roles based on expertise:

- Synthetic Chemists : Focus on scalable synthesis.

- Biologists : Design in vitro/in vivo assays.

- Data Scientists : Manage statistical/omics analysis.

Regular team meetings and shared documentation (e.g., ELN entries) ensure alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.